N-[3-(1H-imidazol-1-yl)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound that features both imidazole and phthalazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while phthalazine is a bicyclic compound with nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the phthalazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties for specific applications.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a component in bioassays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting or activating enzymatic activity. The phthalazine moiety may interact with other biomolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide: shares similarities with other imidazole and phthalazine derivatives, such as:
Uniqueness
The uniqueness of N-[3-(1H-imidazol-1-yl)propyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide lies in its combined structure, which allows it to exhibit properties of both imidazole and phthalazine compounds. This dual functionality can enhance its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N6O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
InChI |
InChI=1S/C17H18N6O3/c24-15-13-5-2-1-4-12(13)14(21-22-15)10-20-17(26)16(25)19-6-3-8-23-9-7-18-11-23/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,19,25)(H,20,26)(H,22,24) |
InChI Key |
KSSVHRWEVZCOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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